N-(azetidin-3-yl)cyclopropanecarboxamide N-(azetidin-3-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20401156
InChI: InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10)
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

N-(azetidin-3-yl)cyclopropanecarboxamide

CAS No.:

Cat. No.: VC20401156

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

N-(azetidin-3-yl)cyclopropanecarboxamide -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name N-(azetidin-3-yl)cyclopropanecarboxamide
Standard InChI InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10)
Standard InChI Key AEHACUVQIAXZPV-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NC2CNC2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

N-(azetidin-3-yl)cyclopropanecarboxamide consists of two cyclic components:

  • Cyclopropane-carboxamide: A three-membered carbon ring (C3H5\text{C}_3\text{H}_5) fused to a carboxamide group (-CONH2\text{-CONH}_2).

  • Azetidine: A four-membered saturated ring containing three carbon atoms and one nitrogen atom (C3H6N\text{C}_3\text{H}_6\text{N}).

The SMILES notation C1CC1C(=O)NC2CNC2\text{C1CC1C(=O)NC2CNC2} clarifies the connectivity: the cyclopropane ring (C1-C-C1) is bonded to a carbonyl group (C=O\text{C=O}), which is further linked to the azetidine’s secondary amine (N-C2-C-N\text{N-C2-C-N}). The InChIKey AEHACUVQIAXZPV-UHFFFAOYSA-N\text{AEHACUVQIAXZPV-UHFFFAOYSA-N} provides a unique identifier for this structure.

Comparative Analysis with Structural Analogs

Replacing the cyclopropane with a cyclobutane ring yields N-(azetidin-3-yl)cyclobutanecarboxamide (CID 75481462) , which has a molecular formula of C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}. Key differences include:

  • Ring strain: Cyclopropane’s 60° bond angles induce higher strain than cyclobutane’s 90°, potentially affecting reactivity and binding interactions.

  • Molecular weight: The cyclopropane analog is lighter (140.18 g/mol vs. 154.21 g/mol for the cyclobutane derivative) .

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data for N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (Table 1) reveals adduct-specific CCS values, critical for mass spectrometry-based identification:

Table 1: Predicted CCS values for major adducts

Adductm/zCCS (Ų)
[M+H]+141.10224131.9
[M+Na]+163.08418138.0
[M+NH4]+158.12878136.4

These values suggest moderate molecular compactness, influenced by the rigid cyclic frameworks.

Solubility and Partitioning

  • LogP: Estimated at 2.30 for the free base, indicating moderate lipophilicity suitable for membrane permeability .

  • Water solubility: Predicted LogSw = -2.42 , implying limited aqueous solubility, a common challenge for cyclopropane-containing compounds.

Synthetic and Analytical Considerations

Synthesis Pathways

While no explicit synthesis routes are documented for N-(azetidin-3-yl)cyclopropanecarboxamide, analogous compounds suggest plausible strategies:

  • Cyclopropane formation: Via [2+1] cycloaddition using carbene insertion or Simmons-Smith reactions.

  • Amide coupling: Reacting cyclopropanecarbonyl chloride with azetidin-3-amine under Schotten-Baumann conditions.

Analytical Characterization

  • Mass spectrometry: High-resolution MS/MS can differentiate it from analogs like the cyclobutane derivative (Δm/z = 14.03) .

  • NMR: Expected signals include cyclopropane protons (δ 1.0–1.5 ppm) and azetidine CH2\text{CH}_2 groups (δ 2.5–3.5 ppm).

Future Directions

  • Activity profiling: Screen against kinase and PPI targets to identify lead applications.

  • Solubility enhancement: Explore prodrug strategies or salt forms to improve bioavailability.

  • Synthetic optimization: Develop scalable routes to enable in vivo studies.

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